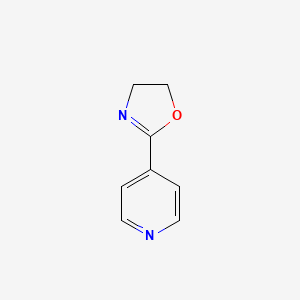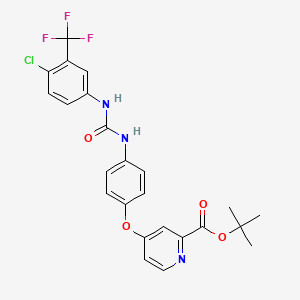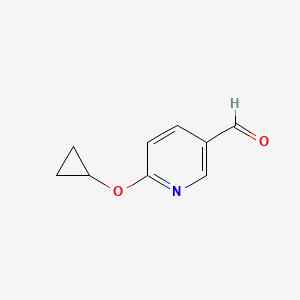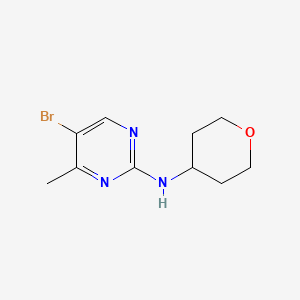
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine is a chemical compound with a complex structure that includes a bromine atom, a methyl group, a tetrahydropyran ring, and a pyrimidinamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrimidine derivative, followed by the introduction of a methyl group and the attachment of the tetrahydropyran ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.
化学反応の分析
Types of Reactions
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine compounds.
科学的研究の応用
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methyl-2-pyrimidinamine: Lacks the bromine atom and the tetrahydropyran ring, making it less complex and potentially less active.
5-Bromo-2-pyrimidinamine: Lacks the methyl group and the tetrahydropyran ring, which may affect its reactivity and biological activity.
N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine: Lacks the bromine atom and the methyl group, which may influence its chemical properties and applications.
Uniqueness
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methyl group, and tetrahydropyran ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
5-bromo-4-methyl-N-(oxan-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H14BrN3O/c1-7-9(11)6-12-10(13-7)14-8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,12,13,14) |
InChIキー |
XVPKATNOMGHFOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1Br)NC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)

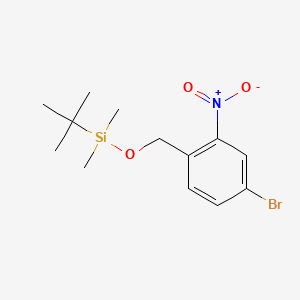
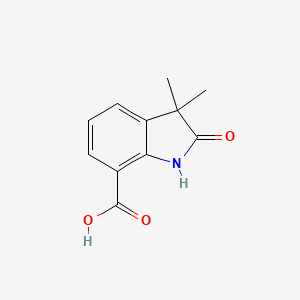

![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
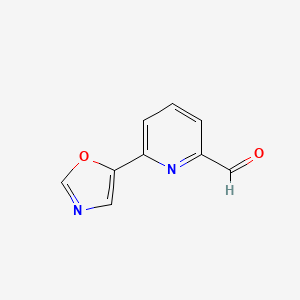
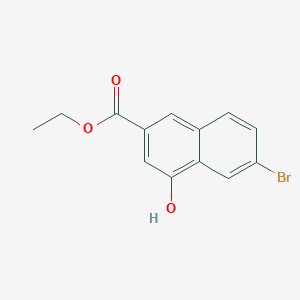
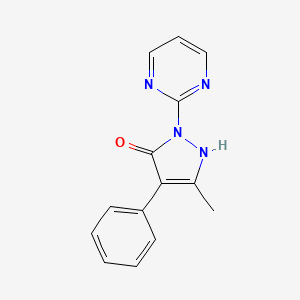
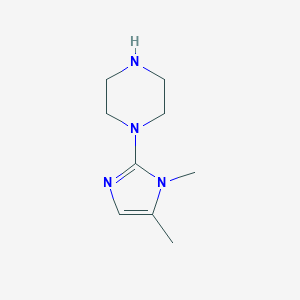
![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
